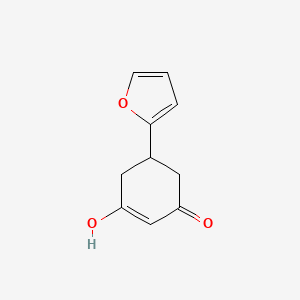

5-(Furan-2-yl)-3-hydroxycyclohex-2-en-1-one

Overview

Description

5-(Furan-2-yl)-3-hydroxycyclohex-2-en-1-one is an organic compound that features a furan ring attached to a cyclohexenone structure with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-yl)-3-hydroxycyclohex-2-en-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of furan-2-carbaldehyde with cyclohexanone in the presence of a base such as sodium hydroxide can lead to the formation of the desired compound through an aldol condensation followed by cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-yl)-3-hydroxycyclohex-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form a dihydro derivative.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the furan ring.

Major Products Formed

Oxidation: Formation of 5-(Furan-2-yl)-3-oxocyclohex-2-en-1-one.

Reduction: Formation of 5-(Furan-2-yl)-3-hydroxycyclohexanone.

Substitution: Formation of halogenated or nitrated derivatives of the furan ring.

Scientific Research Applications

Chemical Properties and Structure

5-(Furan-2-yl)-3-hydroxycyclohex-2-en-1-one features a furan ring and a cyclohexenone structure, which contribute to its unique reactivity and biological activity. Its molecular formula is C11H10O3, and it possesses both hydroxyl and carbonyl functional groups that enhance its potential for interaction with biological targets.

Medicinal Chemistry

The compound has shown promise in the development of therapeutic agents. Its structural features allow it to interact with various biological targets, making it a candidate for drug design.

Case Study: Neuroprotective Effects

Research indicates that derivatives of this compound can exhibit neuroprotective properties. For instance, studies have demonstrated that similar compounds can reduce oxidative stress markers in neuronal cells, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease.

Antioxidant Activity

The antioxidant properties of this compound have been explored extensively. Compounds with similar structures have been shown to scavenge free radicals effectively, thereby protecting cells from oxidative damage.

Case Study: Antioxidant Efficacy

In vitro studies have reported that compounds derived from this structure significantly reduce reactive oxygen species (ROS) levels in cellular models, indicating their potential use as dietary supplements or therapeutic agents against oxidative stress-related conditions .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focal point of research. It has been studied for its inhibitory effects on acetylcholinesterase (AChE), an important enzyme in neurotransmission.

Case Study: AChE Inhibition

Inhibition studies revealed that derivatives of this compound can enhance acetylcholine levels at synaptic clefts, potentially improving cognitive functions and offering therapeutic avenues for Alzheimer's disease .

Mechanism of Action

The mechanism of action of 5-(Furan-2-yl)-3-hydroxycyclohex-2-en-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The furan ring and hydroxyl group play crucial roles in its binding affinity and reactivity.

Comparison with Similar Compounds

Similar Compounds

- 5-(Furan-2-yl)-3-hydroxycyclohexanone

- 5-(Furan-2-yl)-3-oxocyclohex-2-en-1-one

- 5-(Furan-2-yl)-2-hydroxycyclohex-2-en-1-one

Uniqueness

5-(Furan-2-yl)-3-hydroxycyclohex-2-en-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity

Biological Activity

5-(Furan-2-yl)-3-hydroxycyclohex-2-en-1-one is an organic compound notable for its diverse biological activities, primarily attributed to its unique structural features, including a cyclohexene core and a furan ring. This article explores the compound's biological activity, synthesis methods, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound allows it to engage in various chemical interactions, enhancing its biological activity. Its structure includes a conjugated system that contributes to its reactivity.

Biological Activities

Research has identified several significant biological activities associated with this compound:

- Antioxidant Properties : The compound exhibits strong antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress in cells.

- Anti-inflammatory Effects : Studies indicate that it can modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

- Antimicrobial Activity : Preliminary investigations suggest effectiveness against various bacterial strains, indicating potential applications in treating infections.

- Cytotoxicity : The compound has been evaluated for its cytotoxic effects on cancer cell lines, showing promise as a lead compound in cancer therapy .

Antioxidant Activity

Research has demonstrated that this compound significantly reduces the levels of reactive oxygen species (ROS) in vitro. The antioxidant capacity was measured using the DPPH radical scavenging assay, yielding an IC50 value lower than many standard antioxidants.

Anti-inflammatory Mechanism

In vitro studies on RAW264.7 macrophages revealed that treatment with this compound resulted in a marked decrease in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 when stimulated with LPS (lipopolysaccharide). This suggests a mechanism where the compound inhibits NF-kB signaling pathways involved in inflammation .

Antimicrobial Properties

The antimicrobial efficacy of this compound was assessed against several bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics, highlighting its potential as an antimicrobial agent.

Synthesis Methods

Several synthesis routes have been reported for producing this compound:

- Cyclization Reactions : Utilizing cyclohexenone derivatives and furan precursors.

- Catalytic Methods : Employing metal catalysts to facilitate the formation of the cyclohexene core while introducing the furan moiety.

The following table summarizes different synthesis methods along with their yield percentages:

| Synthesis Method | Yield (%) | Notes |

|---|---|---|

| Cyclization of furan derivatives | 63% | Utilizes mild conditions |

| Metal-catalyzed reactions | 41% | Requires specific catalysts for efficiency |

| Multi-step organic synthesis | 60% | Involves several purification steps |

Case Studies

Case Study 1: Antioxidant Efficacy

In a study published in Journal of Medicinal Chemistry, researchers demonstrated that this compound significantly inhibited lipid peroxidation in cellular models, showcasing its potential as a protective agent against oxidative damage.

Case Study 2: Anti-inflammatory Properties

A recent investigation into the anti-inflammatory properties of this compound revealed that it could reduce inflammation markers in animal models of arthritis, suggesting further exploration for therapeutic applications in chronic inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 5-(Furan-2-yl)-3-hydroxycyclohex-2-en-1-one, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves condensation reactions between furan derivatives and cyclohexenone precursors. For example, furan-2-yl groups can be introduced via nucleophilic addition under acidic or basic conditions. A solvent system like ethanol or dichloromethane, combined with catalysts such as BF₃·Et₂O or p-toluenesulfonic acid, may enhance yield . Purification is critical; column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) effectively isolates the compound. Monitoring via TLC and HPLC ensures purity >95%.

Key Reaction Parameters :

| Parameter | Conditions |

|---|---|

| Solvent | Ethanol or dichloromethane |

| Catalyst | BF₃·Et₂O or p-toluenesulfonic acid |

| Temperature | 60–80°C (reflux) |

| Purification | Column chromatography or recrystallization |

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the furan moiety (δ 6.3–7.5 ppm for furan protons) and cyclohexenone backbone (δ 2.0–3.0 ppm for cyclic protons, δ 170–200 ppm for carbonyl carbons).

- IR Spectroscopy : O–H stretching (~3200 cm⁻¹) and C=O absorption (~1680 cm⁻¹) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 193.0865).

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., SHELX software for structure refinement) .

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* level) model the compound’s geometry, frontier molecular orbitals (HOMO/LUMO), and charge distribution. Exact exchange terms (e.g., hybrid functionals) improve accuracy for thermochemical properties like ionization potentials and electron affinities . Software like Gaussian or ORCA generates optimized structures, while molecular electrostatic potential (MEP) maps predict reactive sites.

Example DFT Output :

| Property | Calculated Value |

|---|---|

| HOMO-LUMO Gap | ~4.2 eV |

| Dipole Moment | ~3.8 Debye |

| Bond Length (C=O) | ~1.21 Å |

Advanced Research Questions

Q. How does tautomerism between the enol and keto forms influence the compound’s reactivity?

- Methodological Answer : The 3-hydroxy group enables keto-enol tautomerism, which affects hydrogen-bonding and stability. NMR variable-temperature studies (VT-NMR) in DMSO-d₆ track tautomeric shifts, while DFT calculations (solvent: PCM model) predict equilibrium constants. X-ray crystallography reveals dominant tautomeric forms in solid state . For example, intramolecular hydrogen bonds (O–H···O=C) stabilize the enol form in crystalline phases.

Q. How should researchers resolve contradictions between computational and experimental data (e.g., bond lengths, spectral peaks)?

- Methodological Answer : Discrepancies often arise from solvent effects or approximations in DFT functionals. To resolve:

Validate computational models with higher-level theory (e.g., CCSD(T) for electron correlation).

Re-examine experimental conditions (e.g., crystallographic thermal parameters in SHELXL refinement) .

Use multi-technique validation (e.g., compare IR/Raman peaks with DFT-predicted vibrations).

Q. What mechanistic insights explain its biological activity in pesticide derivatives (e.g., herbicidal analogs)?

- Methodological Answer : Structural analogs (e.g., clethodim) inhibit acetyl-CoA carboxylase in plants. For this compound:

- Docking Studies : AutoDock Vina models ligand-enzyme interactions, highlighting hydrogen bonds with active-site residues.

- QSAR Models : Correlate substituent effects (e.g., furan electronegativity) with herbicidal potency .

- In Vitro Assays : Measure IC₅₀ values against target enzymes using spectrophotometric methods (e.g., NADPH depletion).

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

- Methodological Answer : Challenges include poor crystal quality and twinning. Solutions:

- Crystallization : Optimize solvent (e.g., slow evaporation in ethyl acetate/hexane).

- Data Collection : Use synchrotron radiation for high-resolution data.

- Refinement : SHELXL-2018 handles twinning via HKLF5 format and restraints for disordered moieties .

Crystallographic Data Example :

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| R-factor | <0.05 |

| Resolution | 0.84 Å |

Properties

IUPAC Name |

5-(furan-2-yl)-3-hydroxycyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h1-3,6-7,11H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGXKVFJEAZMLBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C=C1O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.